molecular formula C8H10BrNO B8524972 3-Acetyl-5-bromo-2,4-dimethyl-1H-pyrrole

3-Acetyl-5-bromo-2,4-dimethyl-1H-pyrrole

Cat. No. B8524972
M. Wt: 216.07 g/mol
InChI Key: HJVPKTCQFGHJQW-UHFFFAOYSA-N
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Patent
US06417202B1

Procedure details

To a stirred suspension of 3-acetyl-2,4-dimethyl-1H-pyrrole (2.89 g, 21.1 mmol) in THF (80 mL) was added NBS (3.75 g, 21.1 mmol) at −78° C. under nitrogen. After stirring for 30 minutes at same temperature, the mixture was allowed to warm to room temperature and stirred for 1 hour. Sodium sulfite (4.3 g) was added to the mixture and volatiles were removed by evaporation. Water (100 mL) was added to the mixture, and the precipitates were collected by filtration to give 5.33 g (quant. including water) of the subtitle product.
Quantity
2.89 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:8]([CH3:9])=[CH:7][NH:6][C:5]=1[CH3:10])(=[O:3])[CH3:2].C1C(=O)N([Br:18])C(=O)C1.S([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[C:1]([C:4]1[C:8]([CH3:9])=[C:7]([Br:18])[NH:6][C:5]=1[CH3:10])(=[O:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.89 g
Type
reactant
Smiles
C(C)(=O)C1=C(NC=C1C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.75 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
4.3 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
were removed by evaporation
ADDITION
Type
ADDITION
Details
Water (100 mL) was added to the mixture
FILTRATION
Type
FILTRATION
Details
the precipitates were collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)C1=C(NC(=C1C)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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